molecular formula C20H19ClFN3OS B2708726 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride CAS No. 1189867-77-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride

Cat. No.: B2708726
CAS No.: 1189867-77-3
M. Wt: 403.9
InChI Key: PHUYHVGYAMYHAO-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride is a small-molecule compound featuring a thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 3-fluorobenzamide substituent at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYHVGYAMYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound features a thiazolo[5,4-c]pyridine ring system, which is known for its diverse pharmacological properties. Its molecular formula is C13H15ClFN3SC_{13}H_{15}ClFN_3S, with a molecular weight of approximately 300.79 g/mol. The structure can be represented as follows:

IUPAC Name N(5benzyl4,5,6,7tetrahydrothiazolo[5,4c]pyridin2yl)3fluorobenzamide\text{IUPAC Name }N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridine exhibit inhibitory effects on several enzymes. For instance:

  • Tyrosinase Inhibition : Compounds similar in structure to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide have shown promising results as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-whitening agents. One study reported IC50 values ranging from 0.27 µM to over 300 µM for various derivatives, indicating that structural modifications significantly influence activity .
CompoundIC50 (µM)Remarks
Kojic Acid28.6 ± 3.56Standard inhibitor
Derivative 127.5 ± 2.93Comparable to Kojic Acid
Derivative 80.27 ± 0.03Most potent inhibitor

2. Receptor Modulation

Another area of interest is the compound's interaction with adrenergic receptors:

  • Beta-Adrenoceptor Activity : Research has demonstrated that related thiazolo[5,4-c]pyridine derivatives can act as selective beta3-adrenoceptor agonists. These compounds were found to exhibit high selectivity and potency in functional assays targeting human beta1-, beta2-, and beta3-adrenoceptors . The intact thiazolo ring structure is crucial for maintaining this activity.

Case Studies

Several case studies have explored the biological effects of thiazolo[5,4-c]pyridine derivatives:

  • Case Study 1 : A study focused on the synthesis of novel derivatives aimed at enhancing beta3-adrenoceptor activity found that modifications to the amino group significantly influenced receptor binding affinity and functional response.
  • Case Study 2 : Another investigation into the anti-melanogenic properties of thiazolo derivatives demonstrated their potential use in cosmetic formulations aimed at reducing hyperpigmentation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of thiazolo-pyridine derivatives, with structural variations primarily in the benzamide substituent and the presence of additional functional groups. Below is a comparative analysis with two closely related compounds from the evidence:

Parameter Target Compound Compound Compound
Core Structure Thiazolo[5,4-c]pyridine with 5-benzyl group Thiazolo[5,4-c]pyridine with 5-benzyl group Thiazolo[5,4-c]pyridine with 5-benzyl group
Benzamide Substituent 3-fluorobenzamide 3,4,5-trimethoxybenzamide 4-(tert-butyl)benzamide
Salt Form Hydrochloride Hydrochloride Hydrochloride
Molecular Weight (g/mol) ~430 (estimated) ~495 (reported) ~463 (reported)
Key Functional Groups Fluorine (electron-withdrawing) Methoxy groups (electron-donating) tert-butyl (bulky hydrophobic group)
Therapeutic Implications Potential CNS modulation (inferred from scaffold) Antiproliferative activity (common with trimethoxybenzamide derivatives) Enhanced lipophilicity for membrane penetration (tert-butyl group)

Key Findings from Structural Comparisons

Electronic Effects: The 3-fluorobenzamide group in the target compound introduces electron-withdrawing properties, which may enhance binding affinity to polar active sites (e.g., kinases or receptors) compared to the 3,4,5-trimethoxybenzamide in , which provides electron-donating methoxy groups .

Bioactivity Trends :

  • Trimethoxybenzamide derivatives () are often associated with antiproliferative or antimicrobial activity due to their planar, aromatic structure .
  • Fluorinated analogs (target compound) are commonly explored for CNS disorders or as kinase inhibitors, leveraging fluorine’s ability to modulate metabolic stability and target engagement.

Salt Form Consistency : All three compounds are hydrochloride salts, suggesting shared strategies to optimize solubility and crystallinity for formulation.

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